molecular formula C18H21N3O5S B3467908 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3467908
M. Wt: 391.4 g/mol
InChI Key: RDZKMANCBZDTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group and a nitrobenzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Introduction of the nitrobenzenesulfonyl group: The nitrobenzenesulfonyl group can be added through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-[(4-HYDROXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE.

    Reduction: Formation of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-AMINOBENZENESULFONYL)PIPERAZINE.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The methoxyphenyl and nitrobenzenesulfonyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects, such as anti-inflammatory or anti-allergic responses .

Comparison with Similar Compounds

    1-[(4-METHOXYPHENYL)METHYL]PIPERAZINE: Lacks the nitrobenzenesulfonyl group, resulting in different biological activity.

    4-(4-NITROBENZENESULFONYL)PIPERAZINE: Lacks the methoxyphenyl group, affecting its binding properties and efficacy.

Uniqueness: 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the methoxyphenyl and nitrobenzenesulfonyl groups, which confer specific chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-17-6-2-15(3-7-17)14-19-10-12-20(13-11-19)27(24,25)18-8-4-16(5-9-18)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZKMANCBZDTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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